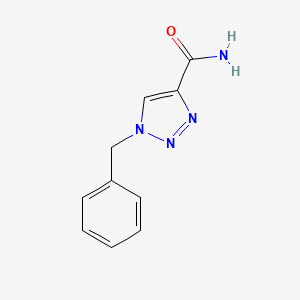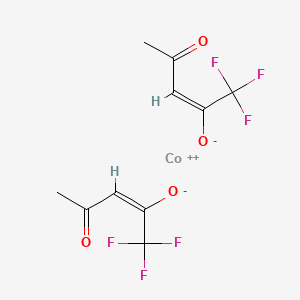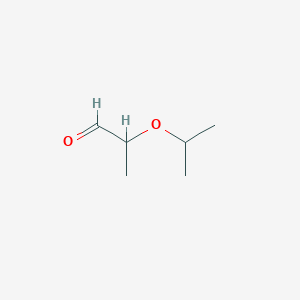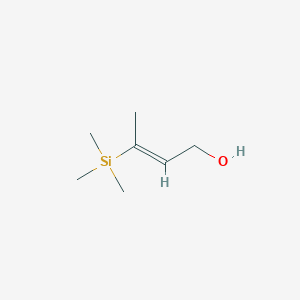
Amoxycilloic Acid Trimer
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amoxycilloic Acid Trimer is an impurity of Amoxicillin . Amoxicillin is an antibiotic used to treat a number of bacterial infections including middle ear infections, strep throat, pneumonia, skin infections, and urinary tract infections .
Molecular Structure Analysis
The molecular formula of this compound is C48H59N9O16S3 . It has a molecular weight of 1114.23 . The InChI key is VTHAZZTUEUMFJQ-YKIQZXFZSA-N . More detailed structural information or analysis is not available in the search results.
Physical And Chemical Properties Analysis
This compound has a boiling point of 1532.2±65.0°C at 760 mmHg and a density of 1.464±0.1 g/cm3 . It should be stored at -20°C .
Wissenschaftliche Forschungsanwendungen
Quantitative Analysis in Animal Tissues
A study presented a method for the quantitative determination of amoxycillin and its major metabolites (including amoxycilloic acid) in animal tissue samples using liquid chromatography combined with positive electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). This research is significant for understanding the distribution and metabolism of amoxycillin in animals, which could be extended to the study of amoxycilloic acid trimer (De Baere et al., 2002).
Epoxy Curing Agents from Bioresources
Another application found in the research is the synthesis of rosin-based imide-diacids as epoxy curing agents, offering a perspective on utilizing organic compounds derived from natural resources for industrial applications. Though not directly related to this compound, this study exemplifies how organic compounds can be used in material science to enhance performance (Liu, Xin, & Zhang, 2010).
Novel Peptide Mimetics
Research on alpha-aminooxy tripeptides, which include studies on trimers, explores the creation of novel peptide mimetics. These mimetics have potential applications in drug design and the study of protein-protein interactions. The trimers examined in this research adopted unique folded structures, which could be relevant to the structural analysis of this compound and its potential biomedical applications (Baek et al., 2003).
Surface Modification for Optoelectronics
A study on the surface modification of ITO nanoparticles by trimesic acid demonstrates the importance of organic compounds in enhancing the charge-transfer rate and electrocatalytic effects in optoelectronics. This research could inspire applications for this compound in surface chemistry and nanotechnology (Chen et al., 2014).
Renewable Bioresources for Thermosets
Investigations into degradable thermosets from renewable bioresources, utilizing a carboxylic acid functional trimer, show the potential of organic trimers in developing sustainable materials. This area could be relevant for exploring the applications of this compound in creating eco-friendly polymers (Ma, Webster, & Jabeen, 2016).
Wirkmechanismus
Target of Action
Amoxycilloic Acid Trimer is an impurity of Amoxicillin , which is a semi-synthetic antibiotic related to Penicillin and an antibacterial . Amoxicillin competitively inhibits penicillin-binding protein 1 and other high molecular weight penicillin binding proteins . These proteins are responsible for glycosyltransferase and transpeptidase reactions that lead to cross-linking of D-alanine and D-aspartic acid in bacterial cell walls .
Mode of Action
Amoxicillin works by inhibiting the formation of bacterial cell walls . It binds reversibly to the kringle domain of plasminogen and blocks the binding of plasminogen to fibrin and its activation to plasmin .
Biochemical Pathways
Amoxicillin is known to interfere with the synthesis of bacterial cell walls, leading to the death of the bacteria .
Pharmacokinetics
Amoxicillin has non-linear absorption pharmacokinetics, which has consequences for dosing regimens and clinical breakpoints .
Result of Action
Amoxicillin is used to treat a number of bacterial infections including middle ear infections, strep throat, pneumonia, skin infections, and urinary tract infections .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Amoxycilloic Acid Trimer can be achieved through the condensation of three molecules of Amoxicillin. This can be accomplished through the use of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid groups of the Amoxicillin molecules. The resulting intermediate can then be deprotected to yield the final product.", "Starting Materials": [ "Amoxicillin", "DCC or EDC" ], "Reaction": [ "Step 1: Activate the carboxylic acid groups of three molecules of Amoxicillin using a coupling agent such as DCC or EDC.", "Step 2: Allow the activated Amoxicillin molecules to react with each other to form an intermediate product.", "Step 3: Deprotect the intermediate product to yield Amoxycilloic Acid Trimer." ] } | |
CAS-Nummer |
210289-73-9 |
Molekularformel |
C₄₈H₅₉N₉O₁₆S₃ |
Molekulargewicht |
1114.23 |
Synonyme |
(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2R,4S)-4-carboxy-5,5-dim |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










